Cas no 851169-12-5 (2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide)

2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide is a chloroacetamide derivative with applications in organic synthesis and pharmaceutical research. This compound features a chloroacetyl group linked to a substituted aromatic amine, offering reactivity for further functionalization. The presence of the methoxy group enhances solubility in organic solvents, while the methyl substitution on the nitrogen improves stability. Its structural properties make it a versatile intermediate for the development of agrochemicals, bioactive molecules, and specialty chemicals. The compound’s well-defined reactivity profile allows for selective modifications, making it useful in cross-coupling reactions and amide bond formations. Suitable for controlled synthesis under standard laboratory conditions.
2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide structure
851169-12-5 structure
Product name:2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide
CAS No:851169-12-5
MF:C11H14ClNO2
MW:227.687362194061
CID:3107490
PubChem ID:4868340

2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(4-methoxybenzyl)-N-methylacetamide
    • 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
    • Acetamide, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl-
    • CHEMBL1378421
    • AKOS009003246
    • Z90122554
    • 851169-12-5
    • BJB16912
    • SMR000376484
    • HMS2700G06
    • MLS000771949
    • EN300-10925
    • G38716
    • 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide
    • Inchi: InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3CopyCopied
    • InChI Key: JHRHBIGQXOSCLY-UHFFFAOYSA-NCopyCopied
    • SMILES: CN(Cc1ccc(cc1)OC)C(=O)CClCopyCopied

Computed Properties

  • Exact Mass: 227.0713064Da
  • Monoisotopic Mass: 227.0713064Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 355.4±32.0 °C at 760 mmHg
  • Flash Point: 241.1±31.5 °C

2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide Security Information

2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10925-0.1g
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 91%
0.1g
$73.0 2023-10-27
Enamine
EN300-10925-1.0g
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 91%
1g
$284.0 2023-05-01
TRC
C378715-500mg
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5
500mg
$ 320.00 2022-04-01
Enamine
EN300-10925-2.5g
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 91%
2.5g
$558.0 2023-10-27
1PlusChem
1P019KHS-50mg
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 94%
50mg
$116.00 2024-04-21
1PlusChem
1P019KHS-100mg
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 94%
100mg
$148.00 2024-04-21
A2B Chem LLC
AV25280-250mg
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 94%
250mg
$324.00 2024-04-19
A2B Chem LLC
AV25280-500mg
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 94%
500mg
$432.00 2024-04-19
1PlusChem
1P019KHS-250mg
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 94%
250mg
$186.00 2024-04-21
A2B Chem LLC
AV25280-50mg
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
851169-12-5 94%
50mg
$255.00 2024-04-19

Additional information on 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide

2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide: A Comprehensive Overview

2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide (CAS No. 851169-12-5) is a versatile organic compound with a wide range of applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique molecular structure, has garnered significant attention due to its potential in developing novel drugs and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements of 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide.

Molecular Structure and Properties

The molecular formula of 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide is C11H13ClNO2, with a molecular weight of approximately 230.67 g/mol. The compound features a chloroacetamide moiety attached to a 4-methoxyphenylmethyl group, which imparts unique chemical and physical properties. The presence of the chlorine atom and the methoxy group contributes to its reactivity and solubility characteristics, making it an attractive candidate for various synthetic transformations.

The compound exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its melting point is around 75-78°C, and it has a boiling point of approximately 300°C at atmospheric pressure. These properties make it suitable for use in both laboratory-scale and industrial-scale processes.

Synthesis Methods

The synthesis of 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide can be achieved through several well-established routes. One common method involves the reaction of 4-methoxybenzyl chloride with N-methylacetamide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the acylation of 4-methoxybenzylamine with chloroacetyl chloride, followed by methylation using methyl iodide.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times. Additionally, the use of catalysts such as palladium-based catalysts has been shown to improve yield and selectivity in the synthesis of this compound.

Applications in Pharmaceutical Research

2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide has shown promise in pharmaceutical research due to its potential as a lead compound for drug discovery. Its structural features make it an excellent candidate for modifying existing drugs or developing new therapeutic agents. Recent studies have focused on its activity as an inhibitor of specific enzymes involved in various diseases.

In one notable study, researchers investigated the inhibitory effects of 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide on histone deacetylases (HDACs), which are implicated in cancer progression. The results indicated that this compound effectively inhibited HDAC activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. These findings suggest that 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide could be further developed as an anticancer agent.

Beyond cancer research, this compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it can modulate key enzymes involved in amyloid-beta peptide production, which is a hallmark of Alzheimer's disease. These preliminary results warrant further investigation into its therapeutic potential for neurodegenerative disorders.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have played a crucial role in understanding the behavior and interactions of 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide. These studies provide valuable insights into its conformational flexibility, binding affinity to target proteins, and potential pharmacokinetic properties.

Docking simulations have been used to predict the binding modes of this compound with various protein targets. For example, molecular docking studies have shown that 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide binds effectively to HDAC enzymes, forming hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity. These computational models help guide experimental efforts by identifying key structural features that can be optimized for improved potency and selectivity.

Safety Considerations and Future Directions

Safety is a critical aspect when considering the use of any chemical compound in pharmaceutical or industrial applications. While no major safety concerns have been reported for 2-Chloro-N-(4-methoxyphenyl)methyl-N-methylacetamide, it is essential to conduct thorough toxicological evaluations before advancing it into clinical trials or commercial use.

Ongoing research aims to explore new synthetic routes that are more cost-effective and environmentally sustainable. Additionally, efforts are being made to develop analogs with enhanced biological activity and reduced side effects. The interdisciplinary collaboration between chemists, biologists, and computational scientists will be crucial in realizing the full potential of this promising compound.

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